(2E)-1-(4-aminophenyl)-3-(2-methylphenyl)prop-2-en-1-one
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Overview
Description
(2E)-1-(4-aminophenyl)-3-(2-methylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-aminophenyl)-3-(2-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-aminobenzaldehyde and 2-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale Claisen-Schmidt condensation reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(4-aminophenyl)-3-(2-methylphenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or amines.
Substitution: The amino group on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its biological activities.
Industry: Utilized in the development of new materials, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2E)-1-(4-aminophenyl)-3-(2-methylphenyl)prop-2-en-1-one would depend on its specific biological activity. Generally, chalcones are known to interact with various molecular targets and pathways, including:
Enzyme Inhibition: Inhibiting enzymes involved in inflammatory or cancer pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Signal Transduction: Affecting cellular signaling pathways to exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-1-(4-hydroxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one: Similar structure with a hydroxyl group instead of an amino group.
(2E)-1-(4-methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one: Similar structure with a methoxy group instead of an amino group.
(2E)-1-(4-nitrophenyl)-3-(2-methylphenyl)prop-2-en-1-one: Similar structure with a nitro group instead of an amino group.
Uniqueness
The presence of the amino group in (2E)-1-(4-aminophenyl)-3-(2-methylphenyl)prop-2-en-1-one may confer unique biological activities and reactivity compared to its analogs with different substituents. This uniqueness can be exploited in various applications, including drug development and material science.
Properties
IUPAC Name |
1-(4-aminophenyl)-3-(2-methylphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-12-4-2-3-5-13(12)8-11-16(18)14-6-9-15(17)10-7-14/h2-11H,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXTWWKDDAWCNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC(=O)C2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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